
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival, making it an attractive target for drug development.
Aplicaciones Científicas De Investigación
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has been widely used as a tool compound in scientific research to investigate the role of PI3K signaling in cellular processes and disease pathogenesis. It has been shown to inhibit PI3K activity in a dose-dependent manner, leading to downstream effects on various signaling pathways, including Akt, mTOR, and MAPK. This compound has been used to study the role of PI3K in cancer, neurodegenerative diseases, and cardiovascular diseases, among others.
Mecanismo De Acción
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to a decrease in downstream signaling through the Akt/mTOR pathway, resulting in reduced cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation and migration. In neurons, this compound has been shown to protect against oxidative stress and neurotoxicity. In cardiovascular cells, this compound has been shown to inhibit angiogenesis and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide has several advantages as a tool compound for scientific research, including its selectivity for PI3K and its ability to inhibit downstream signaling pathways. However, its potency and specificity can vary depending on the cell type and context, and it can have off-target effects on other kinases. Additionally, this compound can be toxic to cells at high concentrations, and its effects can be reversible or irreversible depending on the duration of treatment.
Direcciones Futuras
There are several future directions for research involving N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide. One area of interest is the development of more potent and selective PI3K inhibitors for use in drug development. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases. Additionally, the combination of this compound with other drugs or therapies is an area of interest for cancer treatment and other diseases. Finally, the development of more specific and sensitive assays for measuring PI3K activity is an area of interest for improving the accuracy and reproducibility of scientific research.
Métodos De Síntesis
N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminoindole with 2-bromoethylamine, followed by the reaction of the resulting intermediate with 4-(2-chloroethoxy)benzoic acid and thiosemicarbazide. The final product is obtained after purification by column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(14-5-7-16(8-6-14)25-20-22-11-12-26-20)21-10-9-15-13-23-18-4-2-1-3-17(15)18/h1-8,11-13,23H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDXXGEGRHZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)
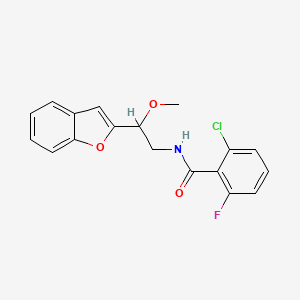

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)
![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780893.png)
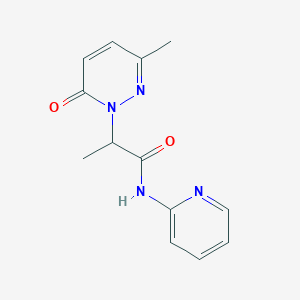
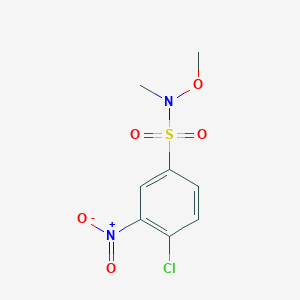
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)
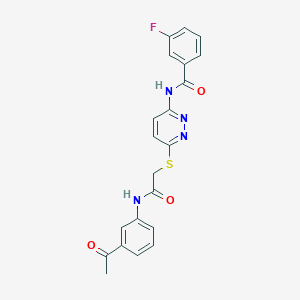
![Methyl 2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2780899.png)
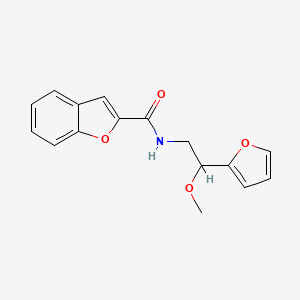
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2780904.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2780906.png)